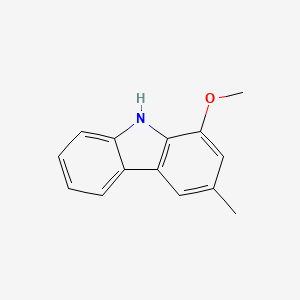

1-Methoxy-3-methyl-9H-carbazole

Vue d'ensemble

Description

1-Methoxy-3-methyl-9H-carbazole, also known as Murrayafoline A, is an organic compound with the molecular formula C14H13NO. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is notable for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methyl-9H-carbazole can be synthesized through various methods. One common approach involves the Fischer indole synthesis. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the hydrogenation of 3-methyl-9-methoxycarbazole followed by methylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The methyl group at position 3 undergoes selective oxidation to form carbonyl derivatives. For example:

This reactivity is critical for synthesizing bioactive derivatives, such as antimicrobial carbazolequinones .

Electrophilic Aromatic Substitution

The carbazole skeleton undergoes regioselective substitutions at positions 4, 6, and 9:

Methoxy and methyl groups act as ortho/para-directors, enabling predictable functionalization .

Cyclization and Ring Expansion

The compound participates in acid-catalyzed cyclization:

Key applications include synthesizing dimeric carbazole alkaloids like 3,3'-[oxybis(methylene)]bis(9-methoxy-9H-carbazole) .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable C–N and C–C bond formation:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂/XPhos | 9-Aryl-1-methoxy-3-methylcarbazoles | 84–92% |

| Suzuki–Miyaura | Pd(PPh₃)₄/K₂CO₃ | 6-Aryl-1-methoxy-3-methylcarbazoles | 76% |

These methods are pivotal for constructing complex carbazole frameworks .

Demethylation

Click Chemistry

Azide-alkyne cycloaddition modifies the N9 position:

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

| Derivative | Modification | Bioactivity (MIC) |

|---|---|---|

| 8f | Triazole-linked macrocycle | Antibacterial: 5–10 µg/mL (vs. tetracycline) |

| 10f | Acetyloxy/methoxy | Antifungal: 10–20 µg/mL (vs. carbendazim) |

Applications De Recherche Scientifique

Antimicrobial Activity

1-Methoxy-3-methyl-9H-carbazole and its derivatives have demonstrated significant antimicrobial properties. Various studies have evaluated their effectiveness against a range of bacterial and fungal strains.

Key Findings:

- Antibacterial Activity : The compound exhibits substantial antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values reported as low as 4 µg/mL for certain derivatives .

- Antifungal Activity : The compound also displays antifungal properties, with some derivatives achieving MIC values superior to standard antifungal agents like amphotericin B. For example, one derivative demonstrated an MIC of 0.49 µg/mL against Aspergillus niger, indicating potent antifungal activity .

Data Table: Antimicrobial Efficacy of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

|---|---|---|---|---|

| Derivative A | S. aureus | 4 | A. niger | 0.49 |

| Derivative B | E. coli | 8 | C. albicans | 0.98 |

| Derivative C | Pseudomonas aeruginosa | 16 | Fusarium porum | 12 |

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

Key Findings:

- Cell Line Studies : Research indicates that the compound exhibits cytotoxicity against several cancer cell lines, including lung carcinoma (A549) and colon carcinoma (HCT116). For instance, one study reported an IC50 value of 12.2 µM against C6 glioma cells, showcasing its potential as an anticancer agent .

- Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptosis and inhibition of DNA synthesis in cancer cells, making it a candidate for further development in cancer therapy .

Data Table: Anticancer Efficacy of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung carcinoma) | 12.2 |

| HCT116 (Colon carcinoma) | 10.5 |

| Calu1 (Lung carcinoma) | 2.5 |

Natural Product Chemistry

This compound is also recognized for its occurrence in various natural sources, particularly within the genus Murraya. Its extraction and characterization have implications for natural product chemistry.

Key Insights:

- Source Plants : The compound has been identified in plants such as Murraya euchrestifolia and Murraya kwangsiensis, which are known for their medicinal properties .

- Synthetic Pathways : Various synthetic methods have been developed to produce this compound, enhancing its availability for research purposes. These methods often involve multi-step synthesis from simpler precursors, demonstrating the compound's versatility in organic synthesis .

Mécanisme D'action

The mechanism of action of 1-Methoxy-3-methyl-9H-carbazole involves its interaction with cellular components to induce specific biological effects. For instance, in cancer cells, it has been shown to increase caspase-3 activity and generate reactive oxygen species, leading to apoptosis . The molecular targets and pathways involved include the mitochondrial pathway and the activation of caspase enzymes .

Comparaison Avec Des Composés Similaires

- 3-Methoxy-9H-carbazole

- 2,3-Dimethoxy-9H-carbazole

- 9-Methyl-9H-carbazole

Comparison: 1-Methoxy-3-methyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Compared to 3-Methoxy-9H-carbazole, the additional methyl group in this compound enhances its solubility and stability in organic solvents . This makes it particularly suitable for applications in organic electronics where stability and solubility are crucial .

Activité Biologique

1-Methoxy-3-methyl-9H-carbazole (C₁₄H₁₃NO) is a compound belonging to the carbazole family, known for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in medicine and industry based on recent research findings.

This compound can be synthesized through various methods, including the Fischer indole synthesis and hydrogenation followed by methylation. These synthetic routes are crucial for obtaining high yields and purity necessary for biological studies.

Target Interactions

Carbazole derivatives, including this compound, interact with several biological targets such as enzymes and receptors. These interactions can modulate various biochemical pathways involved in cell proliferation, apoptosis, and oxidative stress.

Key Targets:

- Enzymes involved in cancer cell proliferation

- Receptors associated with apoptosis regulation

Biochemical Pathways

The compound has been shown to influence significant biochemical pathways:

- Cell Proliferation: Induces apoptosis in cancer cells.

- Oxidative Stress Response: Modulates reactive oxygen species (ROS) levels, affecting cellular metabolism.

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that this compound can induce apoptosis in various cancer cell lines. It has been demonstrated to inhibit the growth of melanoma cells by reactivating the p53 pathway, a crucial tumor suppressor mechanism .

Case Study:

In vitro studies showed that this compound significantly increased caspase activity, leading to enhanced apoptosis in BRAF-mutated melanoma cells. This effect was selective, sparing normal melanocytes from toxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. It demonstrated significant activity against:

- Bacteria: E. coli, Pseudomonas aeruginosa

- Fungi: Candida albicans, Aspergillus niger

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

| Candida albicans | 15 µg/mL |

| Aspergillus niger | 10 µg/mL |

This table summarizes the effectiveness of the compound against various pathogens .

Cardioprotective Effects

In animal models, this compound has shown cardioprotective effects by reducing oxidative stress and improving heart function post-myocardial infarction. The exact mechanisms involve modulation of signaling pathways linked to cardiac cell survival and regeneration.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- High Gastrointestinal Absorption: Facilitates oral bioavailability.

- Substrate for P-glycoprotein: Affects distribution and elimination rates in vivo.

Propriétés

IUPAC Name |

1-methoxy-3-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-9-7-11-10-5-3-4-6-12(10)15-14(11)13(8-9)16-2/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDETUOZJFUNSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327415 | |

| Record name | 1-Methoxy-3-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4532-33-6 | |

| Record name | 1-Methoxy-3-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.